METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe final steps involve the coupling of the quinoline derivative with the benzothiophene carboxylate under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions, including temperature and residence time, which are critical for the successful synthesis of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the benzothiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate: Shares the dichlorophenyl group but differs in the overall structure and functional groups.
2-[4-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenooxy]-2-methylpropanoic acid: Another compound with a dichlorophenyl group, used in different applications.
Uniqueness
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a quinoline ring, dichlorophenyl group, and benzothiophene moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C27H22Cl2N2O3S |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H22Cl2N2O3S/c1-14-7-9-17-23(11-14)35-26(24(17)27(33)34-2)31-25(32)18-13-22(15-8-10-19(28)20(29)12-15)30-21-6-4-3-5-16(18)21/h3-6,8,10,12-14H,7,9,11H2,1-2H3,(H,31,32) |
InChI Key |
NODUOHVUFGKZPE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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